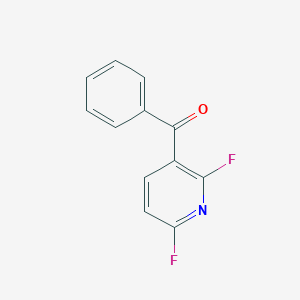
(2,6-Difluoropyridin-3-yl)(phenyl)methanone
Descripción general
Descripción
“(2,6-Difluoropyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1158955-21-5 . It has a molecular weight of 219.19 and its IUPAC name is (2,6-difluoropyridin-3-yl)(phenyl)methanone . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is usually a pale yellow to yellow solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F2NO/c13-10-7-6-9 (12 (14)15-10)11 (16)8-4-2-1-3-5-8/h1-7H . This indicates that the compound has a pyridine ring (a six-membered ring with one nitrogen atom and two fluorine atoms attached) and a phenyl group attached to a carbonyl group.Physical And Chemical Properties Analysis
The compound is a pale yellow to yellow solid or liquid . It has a molecular weight of 219.19 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s InChI key is INYPHEHCTMUQFS-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Antimicrobial and Antimycobacterial Properties
(2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and tested for antimicrobial activity. These compounds, especially those containing methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Similarly, other derivatives, like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, have demonstrated potent antimicrobial and antimycobacterial activities, with certain compounds exhibiting activity levels equivalent to standard drugs against specific bacterial and fungal strains (Narasimhan et al., 2011).
Spectroscopic Properties and Molecular Structure
The spectroscopic properties of certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, like (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, have been extensively studied. These studies include analyzing electronic absorption, excitation, and fluorescence properties in various solvents, supported by quantum chemistry calculations using DFT and TD-DFT methods. The molecular structures of these compounds, often stabilized through intramolecular hydrogen bonds, have been shown to significantly affect their electronic properties and fluorescence characteristics (Al-Ansari, 2016).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses have been conducted on certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives. These studies involve structural confirmation through various spectroscopic techniques and comparison with molecular structures optimized by density functional theory (DFT). These analyses help in understanding the physicochemical properties and the molecular electrostatic potential of the compounds, providing insights into their potential applications and reactivity (Huang et al., 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
(2,6-difluoropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPHEHCTMUQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoropyridin-3-yl)(phenyl)methanone | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

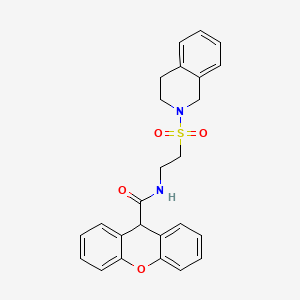
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)
![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)
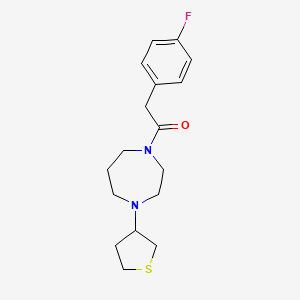
![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)
![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)
![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)
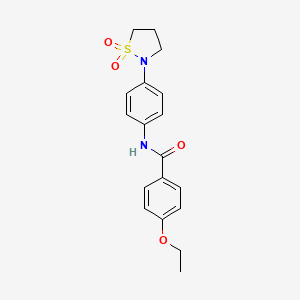
![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)
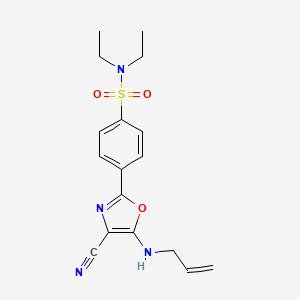
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
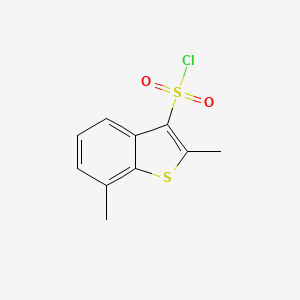
![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)
